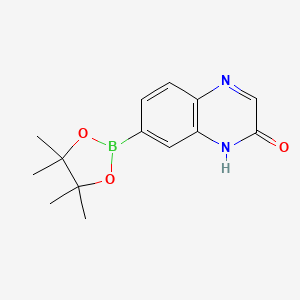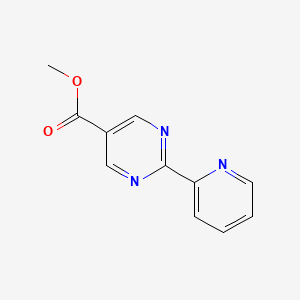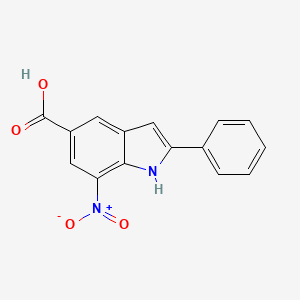
1-(5-Fluoropyridin-2-yl)ethanamine dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(5-Fluoropyridin-2-yl)ethanamine dihydrochloride is a chemical compound with the CAS Number: 1208893-73-5 . It has a molecular weight of 213.08 and its IUPAC name is (S)-1-(5-fluoropyridin-2-yl)ethan-1-amine dihydrochloride .
Molecular Structure Analysis
The InChI code for this compound is 1S/C7H9FN2.2ClH/c1-5(9)7-3-2-6(8)4-10-7;;/h2-5H,9H2,1H3;2*1H/t5-;;/m0…/s1 . This code provides a specific description of the molecule’s structure.Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It should be stored in an inert atmosphere at room temperature .科学的研究の応用
Synthesis and Chemical Applications
Chemical Synthesis : This compound has been used in the synthesis of (S)‐1‐(5‐fluoropyrimidin‐2‐yl)‐ethanamine, a key intermediate of the JAK2 kinase inhibitor AZD1480. A study by Semproli et al. (2020) highlighted its production using immobilized amine transaminase from Vibrio fluvialis in a continuous flow biotransformation process (Semproli et al., 2020).
Antimicrobial and Antifungal Activity : A range of substituted phenyl amides synthesized from 1-(5-fluoropyridin-2-yl)ethanamine showed antibacterial and antifungal activities comparable to standard medicines, as researched by Pejchal et al. (2015) (Pejchal et al., 2015).
Development of Pharmaceutical Drugs : It has been used in the process development of drugs like Voriconazole, a broad-spectrum Triazole antifungal agent, as demonstrated in the research by Butters et al. (2001) (Butters et al., 2001).
Medical and Biological Applications
Cancer Treatment : The compound has been utilized in the formulation of S-1, an oral fluoropyrimidine derivative for treating various cancers. Studies by Saif et al. (2009) and Chhetri et al. (2016) highlighted its role in enhancing the efficacy of 5-fluorouracil with reduced toxicity (Saif et al., 2009), (Chhetri et al., 2016).
Efflux Pump Inhibition : Research on 1-(1H-indol-3-yl)ethanamine derivatives showed potential as Staphylococcus aureus NorA efflux pump inhibitors, aiding in combating antibiotic resistance, as explored by Héquet et al. (2014) (Héquet et al., 2014).
DNA Binding and Cytotoxicity Studies : Copper(II) complexes of 1-(5-fluoropyridin-2-yl)ethanamine have been studied for their DNA binding capabilities and cytotoxicity against cancer cells, as shown in the research by Kumar et al. (2012) (Kumar et al., 2012).
Other Applications
Catalytic Activity in Polymerisation : Zinc complexes bearing 1-(5-fluoropyridin-2-yl)ethanamine demonstrated catalytic activity in the ring opening polymerization of rac-lactide, as researched by Nayab et al. (2012) (Nayab et al., 2012).
Fluorine-18 Labeling of Macromolecules : FPyKYNE, a novel fluoropyridine-based structure including 1-(5-fluoropyridin-2-yl)ethanamine, was designed for the fluorine-18 labeling of macromolecules using click chemistry, as described by Kuhnast et al. (2008) (Kuhnast et al., 2008).
Efficient Synthesis in Biocatalysis : Meadows et al. (2013) investigated the efficient synthesis of (S)-1-(5-fluoropyrimidin-2-yl)ethylamine using an ω-transaminase biocatalyst in a two-phase system, demonstrating its utility in biocatalysis (Meadows et al., 2013).
Safety and Hazards
The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, H335 , which indicate that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation. Precautionary statements include P261, P305, P338, P351 , which suggest avoiding breathing dust/fume/gas/mist/vapours/spray, and if in eyes: rinse cautiously with water for several minutes, remove contact lenses if present and easy to do, and continue rinsing.
特性
IUPAC Name |
1-(5-fluoropyridin-2-yl)ethanamine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9FN2.2ClH/c1-5(9)7-3-2-6(8)4-10-7;;/h2-5H,9H2,1H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYHHMRDWSZCHPZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC=C(C=C1)F)N.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11Cl2FN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5-Fluoropyridin-2-yl)ethanamine dihydrochloride | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


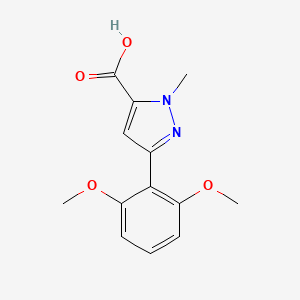
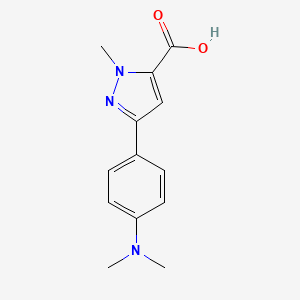
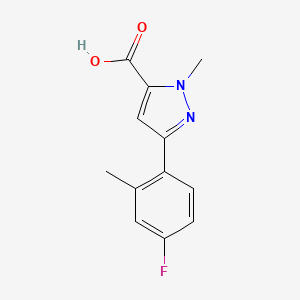
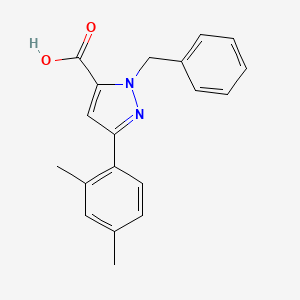
![7-Methoxy-3-(toluene-4-sulfonyl)-2,3,4,5-tetrahydro-1H-benzo[d]azepin-1-ol](/img/structure/B6333407.png)


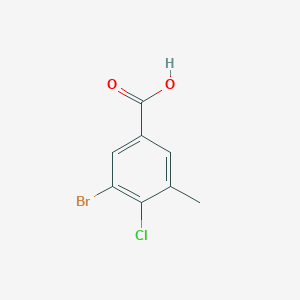
![3,4,5-Trimethoxy-N-(2-(3-(piperazin-1-ylmethyl)imidazo[2,1-b]thiazol-6-yl)phenyl)benzamide tfa salt](/img/structure/B6333427.png)
